molecular formula C18H18ClN3O2S B10968870 N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-chlorobenzenesulfonamide

N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-chlorobenzenesulfonamide

Cat. No.: B10968870
M. Wt: 375.9 g/mol
InChI Key: FAJJGYCJNIRNCC-UHFFFAOYSA-N
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Description

N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-chlorobenzenesulfonamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a pyrazole ring substituted with benzyl and methyl groups, and a sulfonamide group attached to a chlorobenzene ring. Its unique structure allows it to participate in various chemical reactions and makes it valuable in different fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-chlorobenzenesulfonamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with diketones or β-ketoesters to form the pyrazole ring.

    Benzylation: The pyrazole ring is then benzylated using benzyl halides in the presence of a base such as potassium carbonate.

    Sulfonamide Formation: The final step involves the reaction of the benzylated pyrazole with 3-chlorobenzenesulfonyl chloride in the presence of a base like triethylamine to form the desired sulfonamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-chlorobenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the pyrazole ring.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Products with different substituents replacing the chlorine atom.

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the pyrazole ring or the sulfonamide group.

    Hydrolysis: Products with cleaved sulfonamide groups.

Scientific Research Applications

N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-chlorobenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-chlorobenzenesulfonamide exerts its effects depends on its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways involved can vary based on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-chlorobenzenesulfonamide is unique due to the specific position of the chlorine atom on the benzene ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different biological activities and chemical properties compared to its analogs.

Properties

Molecular Formula

C18H18ClN3O2S

Molecular Weight

375.9 g/mol

IUPAC Name

N-(1-benzyl-3,5-dimethylpyrazol-4-yl)-3-chlorobenzenesulfonamide

InChI

InChI=1S/C18H18ClN3O2S/c1-13-18(21-25(23,24)17-10-6-9-16(19)11-17)14(2)22(20-13)12-15-7-4-3-5-8-15/h3-11,21H,12H2,1-2H3

InChI Key

FAJJGYCJNIRNCC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CC=C2)C)NS(=O)(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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